Bicyclo[2.1.1]hex-2-ene
Overview
Description
Bicyclo[2.1.1]hex-2-ene is a unique organic compound with the molecular formula C₆H₈. It is characterized by its bicyclic structure, which consists of two fused cyclopropane rings and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.1]hex-2-ene can be synthesized through several methods. One common approach involves the photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with various substitution patterns. The reaction typically involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .
Another method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical methods and the development of scalable reaction protocols may pave the way for its industrial-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the compound
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexanes, which can be further functionalized for specific applications .
Scientific Research Applications
Bicyclo[2.1.1]hex-2-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of strained ring systems
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying molecular interactions
Medicine: This compound derivatives are investigated for their potential therapeutic properties and as bioisosteres in drug design
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialized chemicals
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hex-2-ene involves its ability to undergo various chemical transformations due to its strained ring system. The compound can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Bicyclo[2.1.1]hex-2-ene can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted benzenes.
Bicyclo[2.2.0]hexene: Exhibits unique mechanochemical properties and undergoes different reaction pathways.
Bicyclo[3.1.1]heptane: Used as a bioisostere of meta-substituted benzenes.
The uniqueness of this compound lies in its specific ring strain and the ability to form various substituted derivatives, making it a versatile compound for scientific research and applications .
Properties
IUPAC Name |
bicyclo[2.1.1]hex-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-6-3-5(1)4-6/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBHFZUBPOPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231617 | |
Record name | Bicyclo(2.1.1)hex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-41-3 | |
Record name | Bicyclo[2.1.1]hex-2-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.1.1)hex-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.1.1)hex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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